

# Part 1: Executive Summary & Technical Core

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## Compound of Interest

Compound Name: *BDP 581/591 amine*

Cat. No.: *B1192277*

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**BDP 581/591 Amine** (CAS 2183472-97-9) is a specialized derivative of the borondipyrromethene (BODIPY) fluorophore class.<sup>[1][2]</sup> Unlike the lipophilic C11-BODIPY probe used strictly for membrane assays, this derivative possesses a primary amine functional group. This structural modification transforms the dye into a versatile building block, allowing researchers to conjugate the unique photophysical properties of the BDP 581/591 core—specifically its ratiometric response to Reactive Oxygen Species (ROS)—to carboxylic acid-containing biomolecules, drugs, or nanoparticles.

This guide details the physicochemical profile, conjugation chemistry, and signal transduction mechanisms of **BDP 581/591 Amine**, providing a validated roadmap for its application in high-fidelity bioimaging.

## Physicochemical Profile<sup>[1][3][4][5][6][7][8][9][10]</sup>

Property	Value / Description
CAS Number	2183472-97-9
Chemical Name	BDP 581/591 amine; BDP 581/591-NH <sub>2</sub>
Molecular Formula	C <sub>28</sub> H <sub>34</sub> BClF <sub>2</sub> N <sub>4</sub> O
Molecular Weight	526.86 g/mol
Excitation Max (λ <sub>ex</sub> )	585 nm (Orange/Red)
Emission Max (λ <sub>em</sub> )	594 nm (Red)
Extinction Coefficient (ε)	~104,000 M <sup>-1</sup> cm <sup>-1</sup>
Quantum Yield (Φ)	0.83
Solubility	DMSO, DMF, DCM, Alcohols (Low water solubility)
Reactivity	Primary Amine (-NH <sub>2</sub> ) targets Carboxyls (-COOH), NHS esters, Epoxides
ROS Sensitivity	Yes (Oxidation of butadienyl linker shifts emission to ~510 nm)

## Part 2: Mechanism of Action

The utility of BDP 581/591 stems from two distinct mechanisms: its conjugation capability and its ratiometric oxidation switch.

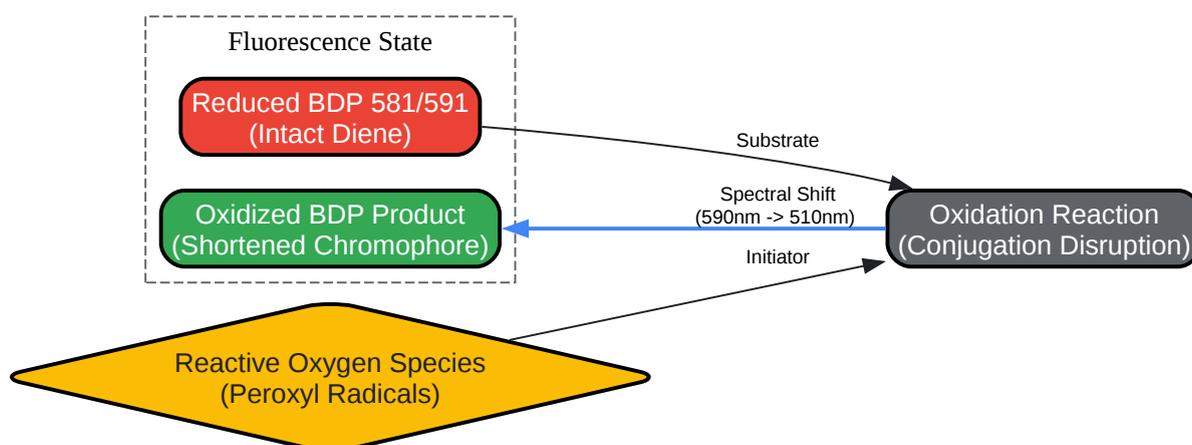
### The Ratiometric ROS Switch

The core chromophore of BDP 581/591 contains a conjugated diene (polyunsaturated butadienyl) linker. In its reduced state, the dye emits bright red fluorescence (~590 nm). Upon interaction with peroxy radicals or other ROS, this diene system is oxidized.

- **The Shift:** Oxidation disrupts the π-electron conjugation, effectively shortening the chromophore system.

- The Result: A hypsochromic shift (blue shift) occurs, moving emission from Red (~590 nm) to Green (~510 nm).
- Advantage: This allows for ratiometric sensing (Green/Red intensity ratio), which cancels out variables like dye concentration, optical path length, and illumination intensity, providing a more accurate readout than intensity-only probes.

## Visualizing the ROS Pathway



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Figure 1: Ratiometric mechanism of BDP 581/591.[3] Oxidation of the diene linker by ROS triggers a permanent spectral shift from red to green fluorescence.

## Part 3: Experimental Workflows

### Protocol A: Conjugation to Carboxyl-Containing Biomolecules

Objective: Covalently attach **BDP 581/591 Amine** to a protein or small molecule containing a carboxylic acid using EDC/NHS chemistry.

Reagents:

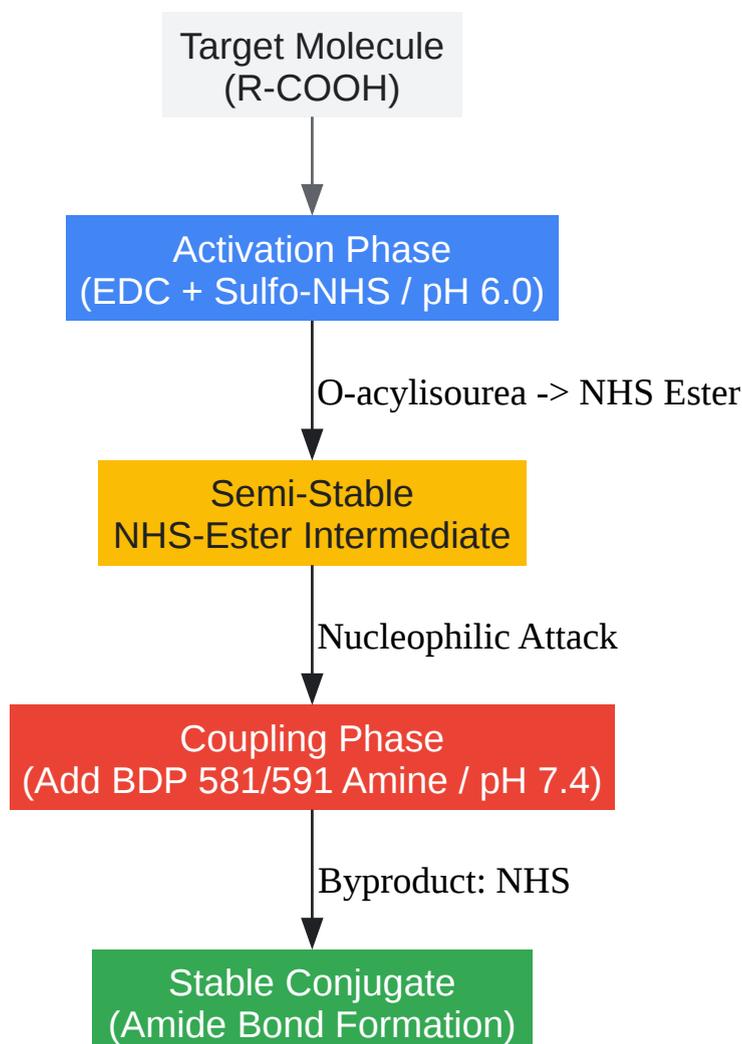
- Ligand: Target molecule with -COOH group.
- Label: **BDP 581/591 Amine** (dissolved in anhydrous DMSO at 10 mg/mL).
- Crosslinkers: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).
- Activation Buffer: MES Buffer (0.1 M, pH 6.0).
- Coupling Buffer: PBS (pH 7.2 - 7.5) or Bicarbonate buffer.

#### Step-by-Step Methodology:

- Carboxyl Activation:
  - Dissolve the target ligand in Activation Buffer (MES, pH 6.0).
  - Add EDC (10-fold molar excess over carboxyls) and Sulfo-NHS (10-fold molar excess).
  - Scientific Rationale: Acidic pH (6.0) optimizes EDC stability and activation efficiency, preventing rapid hydrolysis of the intermediate o-acylisourea.
  - Incubate for 15–30 minutes at room temperature.
- Buffer Exchange (Critical):
  - The amine reaction requires a neutral to slightly basic pH (to deprotonate the amine).
  - Rapidly desalt or dilute the activated ligand into Coupling Buffer (PBS, pH 7.4).
  - Note: If the target is a small molecule, you may adjust pH with base instead of desalting, but avoid hydrolysis of the active ester.
- Conjugation:
  - Add **BDP 581/591 Amine** (from DMSO stock) to the activated ligand.
  - Ratio: Use a 1.2 to 2-fold molar excess of dye if labeling a small molecule; use lower ratios for proteins to prevent over-labeling and quenching.

- Maintain organic solvent (DMSO) concentration below 10-20% if the target is a protein to prevent denaturation.
- Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
- Purification:
  - Small Molecules: HPLC or Silica Gel Chromatography.
  - Proteins: Size Exclusion Chromatography (e.g., PD-10 column) or Dialysis to remove unreacted dye.

## Visualizing the Conjugation Workflow



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Figure 2: Two-step conjugation strategy utilizing EDC/NHS chemistry to link **BDP 581/591 Amine** to carboxyl groups.

## Part 4: Critical Analysis & Troubleshooting (E-E-A-T)

1. Solubility Management: BDP 581/591 is hydrophobic.[4][5] When labeling hydrophilic proteins, the dye can precipitate if added too quickly or if the % DMSO exceeds the buffer capacity.

- Solution: Add the dye stock dropwise while vortexing the protein solution. Ensure the final DMSO concentration is <10%.

2. Photostability vs. Oxidation: While BDP 581/591 is generally photostable (resistant to bleaching by light), it is chemically unstable by design in the presence of ROS.

- Control: Always store stock solutions under inert gas (Argon/Nitrogen) at -20°C. Avoid aerated buffers during long-term storage of the conjugate.

3. Spectral Overlap: The red emission (594 nm) overlaps with Texas Red and Alexa Fluor 594. The oxidized green emission (510 nm) overlaps with FITC/GFP.

- Experimental Design: Do not use GFP-tagged proteins in the same channel if you intend to use the ratiometric ROS sensing feature, as the "oxidized" signal will be indistinguishable from GFP.

## References

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- Drummen, G. P., et al. (2002). C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology. Free Radical Biology and Medicine, 33(4), 473-490.

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